SIRT1 Inhibitory Potency: Ethyl 2-Methoxynicotinate Derivative vs. Reference Inhibitors
In a series of 2-substituted nicotinic acid ethyl ester derivatives evaluated for SIRT1 inhibition, the ethyl 2-methoxynicotinate-derived compound 3d exhibited an IC₅₀ of 2.36 µM, demonstrating comparable binding affinity to known SIRT1 inhibitors Ex-527 and Sirtinol [1]. This activity is contingent upon the 2-methoxy substitution pattern; the non-methoxylated parent scaffold (ethyl nicotinate) lacks measurable SIRT1 inhibitory activity at comparable concentrations, confirming that the methoxy group is essential for enzyme engagement [1].
| Evidence Dimension | In vitro SIRT1 enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 2.36 µM (compound 3d, an ethyl 2-methoxynicotinate-derived derivative) |
| Comparator Or Baseline | Ex-527 (known SIRT1 inhibitor) and Sirtinol; ethyl nicotinate (non-methoxylated) shows no activity |
| Quantified Difference | Comparable to reference inhibitors; complete loss of activity upon methoxy removal |
| Conditions | In vitro SIRT1 enzyme inhibition assay (Journal of Molecular Structure, 2021) |
Why This Matters
For researchers developing SIRT1-targeted therapeutics or chemical probes, the 2-methoxy substitution is non-negotiable for target engagement; substituting with ethyl nicotinate will yield false negatives in screening campaigns.
- [1] Challa CS, Katari NK, Nallanchakravarthula V, Devanna N, Kapavarapu R, Pal M. Sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives: Their in vitro and in silico evaluation against SIRT1. Journal of Molecular Structure. 2021;1245:131069. View Source
